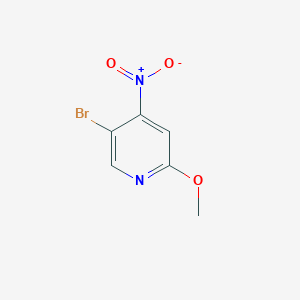

5-Bromo-2-methoxy-4-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-2-5(9(10)11)4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHNBGBOJWXMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681030 | |

| Record name | 5-Bromo-2-methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446284-18-0 | |

| Record name | 5-Bromo-2-methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of 5 Bromo 2 Methoxy 4 Nitropyridine

Overview of Halogenated Nitropyridine Derivatives in Chemical Research

Pyridine (B92270) is an electron-deficient heterocycle, a characteristic that influences its reactivity. nih.gov The nitrogen atom's electron-withdrawing nature makes the ring less susceptible to electrophilic aromatic substitution compared to benzene, and these reactions, when they do occur, typically require harsh conditions and direct substitution at the 3-position. nih.govnumberanalytics.com Conversely, the ring is more activated towards nucleophilic substitution, especially at the 2- and 4-positions. nih.govnumberanalytics.com

The introduction of substituents like halogens and nitro groups further modifies this reactivity profile, making halogenated nitropyridines highly valuable building blocks in organic synthesis.

Halogens (e.g., Bromo, Chloro): Halogen atoms are versatile functional groups. They can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are crucial participants in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). innospk.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov Halogenation is a key strategy in rational drug design, as halogens can enhance binding affinity and metabolic stability. nih.gov

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence significantly increases the pyridine ring's susceptibility to nucleophilic attack. nih.gov Furthermore, the nitro group is a synthetic linchpin; it can be readily reduced to an amino group (-NH₂). This resulting amine provides a new site for a vast range of chemical transformations, including diazotization, acylation, and alkylation, opening pathways to diverse classes of compounds. The use of nitropyridine derivatives is well-documented in the synthesis of important pharmaceutical intermediates. guidechem.com

The combination of both halogen and nitro substituents on a pyridine ring creates a multifunctional scaffold with distinct reactive sites that can often be addressed selectively, providing chemists with precise control over synthetic outcomes.

Importance of 5-Bromo-2-methoxy-4-nitropyridine as a Synthetic Intermediate

This compound is a polysubstituted pyridine that serves as a valuable intermediate in organic synthesis. chemsrc.comhoffmanchemicals.com Its structure incorporates several functional groups whose reactivity can be selectively harnessed to build more complex molecules.

| Property | Value |

| CAS Number | 446284-18-0 |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Appearance | Pale yellow solid |

| Data sourced from multiple chemical suppliers and databases. hoffmanchemicals.comchemicalbook.com |

The synthetic utility of this compound arises from the distinct chemical nature of its substituents:

The bromo group at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups.

The nitro group at the 4-position activates the ring for nucleophilic substitution and can be reduced to an amine for further derivatization.

The methoxy (B1213986) group at the 2-position influences the electronic properties of the ring and can also be a site for nucleophilic displacement, although typically under more forcing conditions than for a chloro group.

A common synthetic route to access similar 2-methoxypyridines involves the nucleophilic substitution of a 2-chloropyridine (B119429) precursor with sodium methoxide (B1231860). chemicalbook.com For instance, 5-bromo-2-methoxy-3-nitropyridine (B130787) is synthesized by reacting 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide in methanol (B129727). chemicalbook.com Similarly, this compound can be prepared from a corresponding 2-chloro-4-nitropyridine (B32982) derivative. The closely related compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) is noted as a key intermediate in the synthesis of compounds explored for anti-cancer and anti-inflammatory properties. This highlights the role of such substituted pyridines as foundational scaffolds for pharmacologically active molecules.

Current Research Trajectories in Pyridine Chemistry

The synthesis of functionalized pyridines remains a central theme in contemporary organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govacs.org While classical methods involving the condensation of acyclic precursors are still employed, much of the current research focuses on more efficient and selective strategies. nih.govacs.org

Key research trajectories include:

Direct C-H Functionalization: A major goal is to directly convert the C-H bonds of the pyridine ring into new C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized substrates. researchgate.netrsc.org This approach enhances atom and step economy. researchgate.net Significant progress has been made in developing transition-metal catalyzed methods (using catalysts based on palladium, nickel, iridium, rhodium, and copper) to achieve site-selective functionalization at the C2, C3, and C4 positions. nih.govacs.orgnih.gov For example, Lewis acids can be used in conjunction with nickel catalysts to direct the C2-alkenylation of pyridines. rsc.orgacs.org

Novel Catalytic Systems: Researchers are continuously exploring new catalysts and reaction conditions to overcome the inherent challenges of pyridine functionalization, such as its tendency to coordinate to and deactivate metal catalysts. researchgate.netacs.org This includes the development of photoredox catalysis and synergistic catalysis, which combine multiple catalytic cycles to enable new transformations under mild conditions. acs.org

Modular and Convergent Synthesis: New methods aim for modularity, allowing for the rapid assembly of highly substituted pyridines from simple, readily available starting materials. organic-chemistry.orgacs.orgnih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. acs.org One such strategy involves a copper-catalyzed cross-coupling followed by an electrocyclization and oxidation to form the pyridine ring. organic-chemistry.orgacs.org

Late-Stage Functionalization: A significant trend is the development of methods that can introduce functional groups into complex, drug-like molecules at a late stage of the synthesis. chemrxiv.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. C-H activation and novel halogenation techniques are particularly valuable in this context. chemrxiv.org

These modern approaches complement the use of pre-functionalized building blocks like this compound, which remain indispensable for accessing specific substitution patterns that may be challenging to achieve through direct C-H functionalization alone.

Synthetic Methodologies and Chemical Transformations Involving 5 Bromo 2 Methoxy 4 Nitropyridine and Analogues

Established Synthetic Routes for Methoxy- and Nitropyridines

The synthesis of functionalized pyridines like 5-Bromo-2-methoxy-4-nitropyridine relies on a toolbox of fundamental organic reactions. The introduction of methoxy (B1213986), nitro, and bromo groups onto a pyridine (B92270) ring requires specific strategies to control regioselectivity due to the electronic nature of the pyridine core.

Strategies for Introduction of Methoxy Group on Pyridine Ring

The methoxy group is a key functional group in many pharmaceutical compounds, where it can enhance target binding and improve physicochemical properties. researchgate.net Its introduction onto a pyridine ring can be accomplished through several methods, most notably nucleophilic aromatic substitution (SNAr).

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the C-2 and C-4 positions. nih.gov This is because the anionic intermediate formed during the attack is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.comvaia.com

A common method for introducing a methoxy group is the reaction of a halopyridine with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727). For instance, 5-Bromo-2-methoxypyridine can be synthesized from 2,5-dibromopyridine (B19318) by reacting it with sodium hydroxide (B78521) in methanol under reflux. chemicalbook.com Similarly, 2-amino-6-methoxy-3-nitropyridine (B1334430) is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in a polar solvent. google.com The 2-methoxypyridine (B126380) moiety is known to be less basic than unsubstituted pyridine, which can be advantageous in multi-step syntheses by preventing unwanted side reactions. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 2,5-Dibromopyridine | NaOH, Methanol | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | Not specified | google.com |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine | Not specified | nih.gov |

Approaches for Regioselective Nitration of Pyridine Systems

The nitration of pyridine is challenging due to the ring's deactivation towards electrophilic aromatic substitution (EAS). The nitrogen atom is protonated under the strongly acidic conditions typical for nitration, further increasing the ring's deactivation. youtube.com Direct nitration of pyridine itself requires harsh conditions, such as heating at 300°C with nitric acid in fuming sulfuric acid, and typically yields 3-nitropyridine. youtube.com

However, the presence of activating groups on the pyridine ring can facilitate nitration and direct the incoming nitro group. For example, the synthesis of 2-Bromo-5-nitro-4-picoline involves the nitration of 4-methyl-2-aminopyridine with a mixture of concentrated sulfuric and nitric acids. guidechem.com In another example, 5-bromo-2-hydroxy-3-nitropyridine (B19287) is obtained by nitrating 2-amino-5-bromopyridine (B118841) with fuming nitric acid in concentrated sulfuric acid. prepchem.com

Various nitrating systems have been developed to achieve regioselectivity under milder conditions. A mixture of potassium nitrate (B79036) and sulfuric acid (KNO₃-H₂SO₄) is a classic reagent. google.comacs.orgnih.gov Another versatile system is tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), which has been shown to be effective for the 3-position nitration of certain pyridine systems. acs.orgnih.gov The synthesis of 5-bromo-2-nitropyridine (B47719) can be achieved by oxidizing 5-bromo-2-aminopyridine with hydrogen peroxide. chemicalbook.com

| Starting Material | Nitrating Agent | Product | Reference |

| 2-Amino-5-bromopyridine | Fuming HNO₃, H₂SO₄ | 5-Bromo-2-hydroxy-3-nitropyridine | prepchem.com |

| 4-Methyl-2-aminopyridine | Conc. HNO₃, Conc. H₂SO₄ | 4-Methyl-5-nitro-2-aminopyridine | guidechem.com |

| 2-Amino-6-methoxypyridine | KNO₃, H₂SO₄ | 2-Amino-3-nitro-6-methoxypyridine | google.com |

| 3-Methoxy-2-methylpyridine 1-oxide | Conc. HNO₃, Acetic acid | 3-Methoxy-2-methyl-4-nitropyridine 1-oxide | prepchem.com |

| 2,6-Dichloropyridine | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Dichloro-3-nitropyridine | google.com |

Bromination Techniques in Pyridine Synthesis

Direct electrophilic bromination of unsubstituted pyridine is difficult and requires very high temperatures (e.g., 300°C), yielding 3-bromopyridine (B30812) and 3,5-dibromopyridine. researchgate.net Gas-phase bromination at even higher temperatures (500°C) can also be employed. researchgate.net

The presence of activating groups, such as an amino group, facilitates bromination. For instance, 5-bromo-2-aminopyridine is prepared with good regioselectivity by treating 2-aminopyridine (B139424) with N-Bromosuccinimide (NBS) in acetonitrile. chemicalbook.com The synthesis of 2-bromopyridine (B144113) itself is often achieved from 2-aminopyridine via a Sandmeyer-type reaction, involving diazotization in the presence of hydrobromic acid and bromine. orgsyn.org

Bromination can also be achieved on pyridine-N-oxides. The N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position. Reaction of pyridine-N-oxide with bromine and fuming sulfuric acid can yield a mixture of brominated products. researchgate.net

| Starting Material | Brominating Agent | Product | Reference |

| Pyridine | Br₂, Oleum (300°C) | 3-Bromopyridine | researchgate.net |

| 2-Aminopyridine | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromo-2-aminopyridine | chemicalbook.com |

| 2-Aminopyridine | NaNO₂, HBr, Br₂ | 2-Bromopyridine | orgsyn.org |

| Pyridine-N-oxide | Br₂, Fuming H₂SO₄ | 3-Bromopyridine-N-oxide (major) + dibromo derivatives | researchgate.net |

Advanced Synthetic Strategies for Functionalized Pyridine Derivatives

More complex functionalized pyridines often require multi-step synthetic sequences that employ more advanced chemical transformations. These include diazotization reactions to interconvert functional groups and the strategic use of nucleophilic aromatic substitution.

Diazotization and Methoxylation Protocols in Nitropyridine Synthesis

Diazotization of aminopyridines provides a versatile method for introducing a variety of functional groups. The process involves treating an aminopyridine with a nitrous acid source (e.g., NaNO₂ in acid) to form a diazonium salt. rsc.orgyoutube.com These diazonium salts are often unstable but can be readily converted into other groups.

For example, a common route to prepare hydroxypyridines involves the diazotization of an aminopyridine followed by hydrolysis. rsc.org While direct conversion to a methoxy group is less common than hydrolysis, a related transformation is the Sandmeyer reaction. In the synthesis of 2-bromo-4-methyl-5-nitropyridine, the intermediate 4-methyl-5-nitro-2-aminopyridine is treated with tert-butyl nitrite (B80452) and cuprous bromide to replace the amino group with a bromine atom. guidechem.com A similar diazotization could theoretically be adapted for methoxylation using copper(I) methoxide or by heating the diazonium salt in methanol, though this is often less efficient than SNAr on a corresponding halopyridine.

| Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference |

| 2-Aminopyridine | NaNO₂, HBr, Br₂ | 2-Bromopyridine | Sandmeyer reaction | orgsyn.org |

| 4-Methyl-5-nitro-2-aminopyridine | t-Butyl nitrite, CuBr | 2-Bromo-4-methyl-5-nitropyridine | Sandmeyer reaction | guidechem.com |

| 2-Aminopyridine | NaNO₂, H⁺ | Pyridine-2-diazonium ion | Diazotization | rsc.org |

Nucleophilic Aromatic Substitution Reactions on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of various nucleophiles, including methoxy groups. nih.govrsc.org The reaction is particularly facile when the pyridine ring contains electron-withdrawing groups (such as a nitro group) and a good leaving group (like a halogen) at the 2- or 4-positions relative to the ring nitrogen. stackexchange.com

The synthesis of this compound would likely proceed via an SNAr reaction on a precursor like 5-bromo-2-chloro-4-nitropyridine. The nitro group at the 4-position strongly activates the 2-position towards nucleophilic attack by methoxide, facilitating the displacement of the chloride. The stability of the Meisenheimer-like intermediate, with the negative charge delocalized onto the oxygen atoms of the nitro group and the ring nitrogen, is the driving force for the reaction. stackexchange.com

Lewis acids, such as zinc-based compounds, can also be used to activate the pyridine ring towards SNAr by coordinating to the ring nitrogen, further increasing its electron-deficient character. researchgate.net

| Reaction Type | Substrate Example | Nucleophile | Key Features | Reference |

| SNAr | 2-Halopyridine | MeO⁻ | Halogen at C-2 or C-4 is displaced. | stackexchange.comvaia.com |

| SNAr | 2-Chloro-3-nitropyridine | Various aminoalkylphosphonates | Chlorine is substituted by the amine nucleophile. | nih.gov |

| Lewis Acid-Activated SNAr | Chloropyridines | Amines | Zinc(II) salts catalyze the substitution. | researchgate.net |

| SNAr | 2,6-Dibromo-3-aminopyridine | MeO⁻ | One bromine is selectively replaced by methoxide. | nih.gov |

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method in organic chemistry for the formation of carbon-carbon bonds. lmaleidykla.ltresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide. lmaleidykla.ltresearchgate.net The reaction is valued for its tolerance of a wide range of functional groups and generally high yields. lmaleidykla.lt

Microwave-assisted Suzuki-Miyaura couplings have been shown to be effective, often leading to significantly shorter reaction times. lmaleidykla.lt For instance, the coupling of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one with various arylboronic acids using a Pd(PPh3)4 catalyst and Cs2CO3 as a base in ethanol (B145695) under microwave irradiation afforded the corresponding 5-arylated products in good to excellent yields. lmaleidykla.lt

The choice of catalyst and reaction conditions is crucial for the success of Suzuki-Miyaura reactions. While Pd(PPh3)4 is a common catalyst, other systems such as Pd(OAc)2 with ligands like RuPhos have also been found to be effective for the coupling of heteroaryltrifluoroborates. nih.gov The base used, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), also plays a critical role in the reaction mechanism. lmaleidykla.ltscielo.org.mx

Studies on related brominated pyridine systems have demonstrated the regioselectivity of the Suzuki-Miyaura reaction. For example, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, the order of substitution can be controlled, leading to the formation of specific atropisomeric products. beilstein-journals.org This highlights the potential for controlling the stereochemistry of the resulting biaryl compounds. beilstein-journals.org

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving brominated aromatic compounds:

| Catalyst | Base | Solvent | Reaction Conditions | Substrate Example | Product Type | Reference |

| Pd(PPh3)4 | Cs2CO3 | Ethanol | Microwave, 100 °C, 25-40 min | 5-bromo-spiro[indole-2,2'-piperidin]-6'-one | 5-aryl-spiro[indole-2,2'-piperidin]-6'-one | lmaleidykla.lt |

| Pd/C | K2CO3 | DMF | Microwave, reflux | 4-iodoanisole | 4-methoxybiphenyl | scielo.org.mx |

| Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 85 °C | 4-bromobenzonitrile / Furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | nih.gov |

| Pd(PPh3)4 | K2CO3 | Organic Solvent | Conventional Heating | Arylhalides | (Het)arylated heterocycles | lmaleidykla.lt |

Oxidative and Reductive Transformations of Functional Groups

The functional groups present in this compound and its analogues can undergo various oxidative and reductive transformations.

Reductive Transformations: The nitro group is susceptible to reduction to an amino group. This transformation is commonly achieved using reducing agents like hydrogen gas in the presence of a catalyst. For a related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128), the reduction of the nitro group yields 5-bromo-2-methoxy-4-methyl-3-aminopyridine.

Oxidative Transformations: The methyl group in analogues such as 5-bromo-2-methoxy-4-methyl-3-nitropyridine can be oxidized to a carboxylic acid using strong oxidizing agents. In the context of other substituted pyridines, the oxidation of alkyl groups, such as a methyl group, can be a key transformation. For instance, in the oxidative conversion of 2-methyl-5-ethylpyridine, the methyl group in the 2-position is the first to react. researchgate.net

The pyridine ring itself can also be subject to oxidative dearomatization. For example, 2-methoxypyridine and its derivatives can be converted to the corresponding pyridine oxides. nih.gov These pyridine oxides can exist in equilibrium with their 1,4-oxazapine tautomers. nih.gov

The following table outlines some examples of oxidative and reductive transformations on substituted pyridines:

| Starting Material | Transformation | Reagent/Condition | Product | Reference |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Reduction of nitro group | H2 / Catalyst | 5-Bromo-2-methoxy-4-methyl-3-aminopyridine | |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Oxidation of methyl group | Strong oxidizing agent | 5-Bromo-2-methoxy-3-nitropyridine-4-carboxylic acid | |

| 2-Methoxypyridine | Oxidative dearomatization | Mn-based epoxidation | 2-Methoxypyridine oxide | nih.gov |

| 2-Methyl-5-ethylpyridine | Oxidative conversion | Vanadium oxide modified catalyst | Nicotinic acid | researchgate.net |

Exploration of Bromine-Magnesium Exchange Methodologies

The bromine-magnesium exchange is a crucial reaction for the formation of Grignard reagents, which are valuable intermediates in organic synthesis. alfredstate.eduwikipedia.org This reaction involves the insertion of magnesium metal into a carbon-bromine bond. alfredstate.edu

The formation of a Grignard reagent from an organic halide like this compound would involve reacting it with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com The reactivity of the magnesium metal is often enhanced by using activating agents such as iodine or by mechanical methods like crushing the magnesium turnings. wikipedia.org

The mechanism of Grignard reagent formation is thought to involve radical intermediates and surface reactions on the magnesium metal. alfredstate.edu The process can be sensitive to the reaction conditions, including the solvent and the presence of any activating agents. orgsyn.org

For polyhalogenated aromatic and heteroaromatic compounds, regioselective bromine-magnesium exchange can be achieved using specific reagents. For example, the use of i-PrMgCl·LiCl allows for the selective exchange of one bromine atom over another in dibrominated pyridines. nih.gov The regioselectivity can be influenced by the position of the substituents on the pyridine ring. nih.gov Competition experiments have shown that the rates of bromine-magnesium exchange are accelerated by electron-acceptor substituents, with the effect being most pronounced for ortho substituents. nih.gov

The following table provides examples of conditions for bromine-magnesium exchange reactions:

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

| Organic Halide (R-Br) | Mg | Diethyl ether or THF | Air-free techniques | Grignard Reagent (R-MgBr) | wikipedia.org |

| 3,5-Dibromo-2-methoxypyridine | iPrMgCl·LiCl | THF | - | 5-Bromo-2-methoxy-3-pyridylmagnesium chloride | nih.gov |

| Substituted Bromobenzenes | i-PrMgCl·LiCl | THF | 0 °C | Substituted Phenylmagnesium chloride | nih.gov |

| 2,5-Dibromopyridine | sBu2Mg·2LiOR / PMDTA | Toluene | -20 °C | Regioselective magnesiated pyridine | researchgate.net |

Mechanistic Investigations of Chemical Reactions

Elucidation of Reaction Pathways for Nitropyridine Conversions

The conversion of nitropyridines often proceeds through mechanisms that differ from standard electrophilic aromatic substitution. A notable example is the nitration of pyridine itself. Direct nitration with nitric acid and sulfuric acid gives very low yields. researchgate.net A more effective method involves reacting pyridine with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium ion. Subsequent reaction with sulfur dioxide or bisulfite in water leads to the formation of 3-nitropyridine. researchgate.netresearchgate.net

The mechanism for this transformation is not a direct electrophilic attack on the ring but is proposed to involve a nih.govnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netresearchgate.net Studies on the reaction of N-nitropyridinium nitrate with aqueous SO2 have identified transient dihydropyridine (B1217469) intermediates, which further supports a multi-step reaction pathway. epa.gov

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for nitropyridines. wikipedia.org The presence of a strong electron-withdrawing group, such as a nitro group, activates the pyridine ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The attack typically occurs at the positions ortho or para to the nitro group. wikipedia.org The mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the substitution. stackexchange.com For instance, in the reaction of 2,4-dinitrochlorobenzene with a nucleophile, the Meisenheimer complex is stabilized by the two nitro groups. wikipedia.org

Influence of Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. The nitrogen atom in the pyridine ring is more electronegative than carbon, which leads to a general deactivation of the ring towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqstackexchange.comstackexchange.com

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO2) are strong electron-withdrawing groups. They further deactivate the pyridine ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. stackexchange.comyoutube.com This deactivation is so pronounced that electrophilic substitution on nitropyridines often requires harsh reaction conditions. stackexchange.com However, these same electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution. nih.govwikipedia.org The presence of a nitro group, particularly at the ortho or para position to a leaving group, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.comstackexchange.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as a methoxy group (-OCH3), can increase the electron density of the pyridine ring. nih.gov This can facilitate electrophilic substitution. uoanbar.edu.iq However, the interplay between the electron-donating group and the deactivating effect of the ring nitrogen can be complex. For example, studies on the hydrolysis of methyl methoxypyridinecarboxylates have shown that the electronic interactions between the methoxy group and the ring nitrogen can lead to reaction rates that deviate from those predicted by simple additive effects. rsc.org

The position of the substituents is also critical. For electrophilic attack on pyridine, substitution occurs preferentially at the 3-position (meta) because the intermediate carbocations for attack at the 2- and 4-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.com For nucleophilic attack, the 2- and 4-positions are favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

The following table summarizes the influence of substituents on pyridine ring reactivity:

| Substituent Type | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Preferred Position of Attack | Reference |

| Electron-Withdrawing (e.g., -NO2) | Deactivating | Activating | Electrophilic: meta; Nucleophilic: ortho/para | wikipedia.orgmasterorganicchemistry.comstackexchange.com |

| Electron-Donating (e.g., -OCH3) | Activating | Deactivating | Electrophilic: ortho/para | nih.govuoanbar.edu.iq |

| Halogen (e.g., -Br) | Deactivating (Inductive) | Activating (Inductive) | Electrophilic: meta; Nucleophilic: ortho/para | youtube.comnih.gov |

Applications in Medicinal and Biological Chemistry Research Pertaining to 5 Bromo 2 Methoxy 4 Nitropyridine

Design and Synthesis of Bioactive Pyridine (B92270) Derivatives

Studies on Antimicrobial Efficacy of Nitropyridine Analogues

Nitropyridine derivatives are recognized for their significant synthetic potential in developing new antimicrobial agents. mdpi.com The presence of the nitro group often imparts or enhances biological activity. Research into nitropyridine analogues has demonstrated a broad spectrum of efficacy against various pathogens.

For instance, studies have shown that metal complexes incorporating nitropyridine-based ligands exhibit considerable antimicrobial properties. Mononuclear Cu(II), Zn(II), and Ni(II) complexes with ligands derived from 2-amino-5-nitropyridine (B18323) have been tested for their antibacterial and antifungal capabilities. These nitropyridine-containing complexes displayed activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Their efficacy was found to be comparable to the antibiotic ciprofloxacin (B1669076) and the antifungal agent Nystatin against Candida albicans. mdpi.com

Furthermore, synthetic strategies have focused on creating novel antibacterial agents from nitropyridine precursors. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, synthesized from 2-chloro-5-nitropyridine, showed promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov Modifications to the chemical structure, such as the introduction of a fluorine atom, were found to significantly enhance the antibacterial effects against strains like S. aureus and S. pneumoniae. nih.gov Another study reported the synthesis of N-hydroxy-pyridoxazinone derivatives from 3-hydroxy-2-nitropyridine, with one analogue showing notable minimum inhibitory concentrations (MIC) against various Candida species and high activity against Enterococcus faecalis and S. aureus. mdpi.com

These examples underscore the role of the nitropyridine scaffold as a valuable starting point for the development of new antimicrobial drugs. The functional groups on 5-Bromo-2-methoxy-4-nitropyridine make it a candidate for similar synthetic explorations.

Table 1: Antimicrobial Activity of Selected Nitropyridine Analogues

This table summarizes the minimum inhibitory concentration (MIC) values for representative nitropyridine derivatives against various microbial strains as reported in the literature.

| Compound/Analogue | Microorganism | MIC (μg/mL) | Reference |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida albicans | 62.5 | mdpi.com |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida glabrata | 62.5 | mdpi.com |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida tropicalis | 62.5 | mdpi.com |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Enterococcus faecalis | 7.8 | mdpi.com |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Staphylococcus aureus | 31.2 | mdpi.com |

| 3-(pyridine-3-yl)-2-oxazolidinone (Compound 9g) | Gram-positive bacteria | 32–256 | nih.gov |

Mechanistic Aspects of Biological Interactions

Understanding how a compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. For this compound, these mechanisms are dictated by its distinct chemical features.

The biological activity of this compound is largely influenced by its electron-deficient pyridine ring, a result of the electron-withdrawing nitro group. This feature makes the compound susceptible to nucleophilic attack, a common reaction in biological systems. mdpi.com Furthermore, the nitro group itself can be a site of metabolic transformation, potentially being reduced to form reactive nitroso or hydroxylamine (B1172632) intermediates that can covalently modify biological macromolecules like proteins and DNA.

The presence of a bromine atom also introduces another layer of reactivity. Halogenated compounds, particularly those adjacent to activating groups, can participate in specific biological interactions. For example, in the context of radiosensitizers like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), the bromo-substituted nucleoside is known to undergo dissociative electron attachment (DEA). nih.gov This process generates highly reactive uracilyl radicals that can induce DNA strand breaks, leading to cell death. nih.gov It is plausible that this compound could undergo similar electron-capture processes under certain physiological conditions, such as the hypoxic environment of tumors, suggesting a potential mechanism for cytotoxic effects.

Cytochrome P450 (CYP) enzymes are a critical family of proteins responsible for the metabolism of a vast array of xenobiotics, including drugs. nih.gov These enzymes are central to determining the pharmacokinetic profile and potential drug-drug interactions of a compound. biomolther.orgnih.gov The metabolism of this compound has not been specifically detailed in the available literature; however, its structure suggests several potential metabolic pathways mediated by CYP enzymes.

The methoxy (B1213986) group (-OCH₃) is a common site for CYP-mediated O-demethylation. This reaction would convert the methoxy group into a hydroxyl group, forming 5-bromo-4-nitro-2-hydroxypyridine. Studies on other substituted aromatic compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have identified demethylation as a key metabolic step. nih.gov Additionally, the nitro group can undergo reduction, a reaction also catalyzed by certain CYP enzymes, especially under low-oxygen conditions. The aromatic ring itself could also be a target for oxidation (hydroxylation) at available positions.

Given that many drugs are substrates, inhibitors, or inducers of CYP enzymes, it is essential to evaluate the potential for this compound to interact with this system. nih.gov For example, if the compound or its metabolites were to inhibit a major isoform like CYP3A4 or CYP2D6, it could lead to significant drug-drug interactions, affecting the clearance of co-administered medications. biomolther.orgnih.gov However, without specific experimental data, its profile as a substrate or inhibitor of CYP450 remains speculative.

Exploration in Radiopharmaceutical Development and Neuroimaging Agents

The unique properties of substituted nitropyridines also make them attractive candidates for the development of specialized diagnostic and therapeutic agents.

The incorporation of a bromine atom in this compound is of particular interest for radiopharmaceutical development. Bromine has radioisotopes (e.g., ⁷⁶Br, ⁷⁷Br) that are suitable for use in Positron Emission Tomography (PET) imaging and radiotherapy. The exploration of other brominated compounds, like 5-bromo-2'-deoxyuridine (BrdU), as radiosensitizers highlights a potential application. nih.gov Radiosensitizers are compounds that make tumor cells more susceptible to radiation therapy, and the mechanism often involves the generation of damaging radicals upon irradiation, a process facilitated by the heavy halogen atom. nih.gov The radiosensitizing effect of BrdU has been shown to be more pronounced in hypoxic cells, which are typically resistant to radiation, making such compounds highly valuable in oncology. nih.gov

In the field of neuroimaging, pyridine-based structures are integral to the design of ligands that target specific receptors or proteins in the brain. For example, certain tricyclic heteroaromatic compounds derived from nitropyridine precursors have been patented as ligands for alpha-synuclein (B15492655), a protein implicated in Parkinson's disease. mdpi.com The ability to label such ligands with a positron-emitting isotope would allow for the in-vivo visualization of alpha-synuclein aggregates in the brain, aiding in diagnosis and the development of new therapies. While direct studies involving this compound as a neuroimaging agent are not prominent, its structure represents a useful scaffold for the synthesis of such targeted molecules.

Applications in Materials Science and Agrochemical Research

Utilization in Advanced Materials Synthesis

The potential for nitropyridine derivatives to serve as building blocks for more complex molecules makes them candidates for materials science applications. However, specific studies focused on 5-Bromo-2-methoxy-4-nitropyridine are limited.

Development of Materials with Modified Mechanical Properties

Contribution to the Production of Dyes and Pigments

While related compounds such as 2-nitro-5-bromopyridine are noted as being intermediates in the dye industry, there is no specific information available that details the role or contribution of this compound in the synthesis of dyes or pigments. google.com

Formulation of Agrochemicals

Substituted nitropyridines are a class of compounds that have been investigated for their biological activity, leading to their use in agrochemicals. oakwoodchemical.comtcichemicals.com However, specific data for this compound is sparse.

Synthesis of Pesticides and Herbicides

There is a lack of specific studies, patents, or detailed synthetic routes in the available literature that utilize this compound as a direct precursor or intermediate for the synthesis of commercially significant pesticides or herbicides. While chemical suppliers note agrochemicals as a potential application area for such building blocks, concrete examples for this compound are not provided. hoffmanchemicals.comhoffmanchemicals.com

Research into Pest Control Efficacy and Environmental Impact

Consistent with the absence of information on its use in pesticide synthesis, no research was found that evaluates the pest control efficacy or the environmental impact of agrochemicals derived from this compound.

Catalytic Applications and Analytical Methodologies

A thorough search of the scientific literature did not reveal any studies where this compound is the subject of investigation for its own catalytic properties or for its use as a primary reagent in the development of new analytical methods.

Role as a Ligand or Precursor in Catalytic Systems

While not typically employed as a ligand itself, this compound serves as a crucial precursor in the synthesis of sophisticated ligands for metal-based catalytic systems. The pyridine (B92270) nitrogen atom possesses a lone pair of electrons capable of coordinating with metal centers, forming the basis of its potential in coordination chemistry.

Researchers can strategically modify the compound to create multidentate ligands. For instance, the bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new coordinating groups. These modifications allow for the design of ligands with specific steric and electronic properties, which in turn tune the activity and selectivity of the metal catalyst.

A common strategy involves using related nitropyridine derivatives to synthesize Schiff base ligands. nih.gov These are formed by the condensation of an amine with an aldehyde or ketone. Although direct studies on this compound are limited in this exact context, its structure is analogous to starting materials used for creating ligands that can form stable complexes with transition metals like copper (II) and zinc (II). nih.gov Such complexes are investigated for their catalytic activity in various organic transformations. The nitro and methoxy (B1213986) groups on the pyridine ring of the precursor molecule significantly influence the electronic environment of the resulting ligand, impacting the stability and reactivity of the final metal complex.

Research Findings on Pyridine-Based Precursors in Catalysis

| Precursor Type | Resulting Ligand/System | Metal Ion Example | Potential Catalytic Application |

|---|---|---|---|

| Nitropyridine Derivatives | Schiff Base Ligands | Cu(II), Zn(II) | Oxidation, Reduction, C-C coupling |

| Bromopyridine Derivatives | Phosphine-based Ligands | Pd(II), Ni(II) | Cross-coupling reactions |

Reagent for Enhanced Detection in Chromatographic Techniques

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), the detection of analytes with poor chromophoric or electrophoric properties can be challenging. This compound can be used as a derivatizing agent to overcome this limitation.

The principle of derivatization involves reacting the target analyte with a reagent to form a new compound (a derivative) that is more easily detected. The key features of this compound that make it suitable for this purpose are:

Strong Chromophore: The nitropyridine system is a strong chromophore, meaning it absorbs ultraviolet (UV) or visible light intensely. When an analyte is derivatized with this compound, the resulting product can be detected with high sensitivity using a standard UV-Vis detector in an HPLC system.

Electrophoric Nature: The electron-withdrawing nitro group makes the compound electrophoric. This property is highly advantageous for electrochemical detection (ECD), which is an extremely sensitive detection method. Analytes that are not electrochemically active can be derivatized with this reagent to make them detectable by ECD.

The process typically involves a nucleophilic substitution reaction where a functional group on the analyte (such as a thiol, amine, or hydroxyl group) displaces the bromine atom on the this compound ring. This covalent modification attaches the detectable nitropyridyl tag to the analyte of interest, enhancing its signal in subsequent chromatographic analysis. This enhancement in detectability allows for the accurate quantification of trace amounts of substances that would otherwise be undetectable.

Future Directions and Emerging Research Perspectives for 5 Bromo 2 Methoxy 4 Nitropyridine

Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted pyridines is a cornerstone of medicinal chemistry, as this heterocyclic motif is a key component in numerous biologically active molecules. nih.gov Traditional methods for creating such structures often rely on condensation reactions that may lack modularity or require harsh conditions. nih.govillinois.edu The future of synthesizing 5-bromo-2-methoxy-4-nitropyridine and its derivatives will likely focus on novel, more sustainable approaches that offer greater efficiency, milder reaction conditions, and improved functional group tolerance.

Emerging strategies are moving away from classical multi-step processes towards more elegant and atom-economical cascade reactions. nih.gov One such promising area is the use of copper-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org Researchers have developed methods that employ a cascade involving a novel copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to form highly substituted pyridines. nih.govorganic-chemistry.org This approach is notable for its mild, neutral reaction conditions and tolerance for a wide array of functional groups, including nitro groups and halides, which are present in the target compound. organic-chemistry.org

Furthermore, the development of electrochemical synthesis offers a green and reagent-light alternative. Recently, an electrochemical method for single-carbon insertion into polysubstituted pyrroles to yield pyridine (B92270) derivatives was developed, showcasing a new strategy for constructing complex aromatic molecules without external reagents. scitechdaily.com Adapting such electrochemical ring-expansion or C-H activation strategies could provide a highly controlled and sustainable route to pyridine cores. illinois.eduscitechdaily.com

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Copper-Catalyzed Cascade Reactions | A multi-reaction sequence where subsequent reactions occur in the same pot, often involving C-N bond formation and cyclization. | High modularity, good functional group tolerance (nitro, bromo), mild and neutral conditions, and high isolated yields. | nih.govorganic-chemistry.org |

| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions, such as ring expansion or C-H functionalization. | Avoids harsh chemical oxidants/reductants, high selectivity, potential for scalability, and improved sustainability. | scitechdaily.com |

| Transition Metal-Catalyzed Cycloadditions | Reactions of dienes or enynes with nitriles, often using a transition metal catalyst to construct the pyridine ring. | Leads to tri- and tetrasubstituted pyridines with a high degree of substitution under fairly mild conditions. | illinois.edu |

These advanced methodologies promise to make the synthesis of complex pyridines like this compound more efficient and environmentally benign, thereby facilitating its broader use in research and development.

Advanced Computational Design and Molecular Engineering for Target-Specific Agents

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of molecules with tailored properties. elixirpublishers.com For this compound, computational methods can guide the engineering of derivatives with high affinity and selectivity for specific biological targets. By using techniques like Density Functional Theory (DFT) and ab initio molecular dynamics, researchers can predict the electronic structure, reactivity, and potential metabolic pathways of novel compounds based on this scaffold. elixirpublishers.commdpi.com

The process of molecular engineering for this compound would involve several key computational steps:

Target Identification and Binding Site Analysis: Identifying a therapeutic target (e.g., an enzyme or receptor) and characterizing the geometry and chemical environment of its binding pocket.

In Silico Derivatization: Creating a virtual library of derivatives by modifying the functional groups of this compound. The bromine atom is an ideal site for introducing new molecular fragments via cross-coupling reactions, while the nitro group can be reduced to an amine and further functionalized. nih.gov

Molecular Docking: Simulating the binding of these virtual derivatives to the target's active site to predict their binding affinity and orientation. This helps prioritize which derivatives are most likely to be active.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. This early-stage analysis helps to weed out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. researchgate.net

For example, based on the known activity of other nitropyridine compounds as kinase inhibitors, one could computationally design derivatives of this compound to target the ATP-binding site of a specific kinase implicated in cancer. nih.gov Quantum chemistry calculations could be used to fine-tune the electronic properties of the molecule to maximize hydrogen bonding and other favorable interactions within the binding site, potentially leading to highly potent and selective inhibitors. rsc.org This approach moves beyond trial-and-error synthesis towards a more focused and efficient discovery of target-specific agents. mdpi.com

Expansion of Therapeutic and Biomedical Applications Beyond Current Scope

The nitropyridine moiety is a well-established pharmacophore found in a range of bioactive molecules. nih.gov Derivatives of nitropyridines have been investigated for a variety of therapeutic applications, including as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are relevant in inflammation and neurological disorders, respectively. nih.gov The future for this compound lies in leveraging its unique chemical handles to expand its utility into new therapeutic and diagnostic areas.

One of the most promising avenues is in the development of novel imaging agents for Positron Emission Tomography (PET). The compound 5-bromo-2-nitropyridine (B47719) is already used as a precursor in the synthesis of PET tracers for imaging tau pathology in Alzheimer's disease. nih.gov The nitro group in such precursors can be replaced by a fluorine-18 (B77423) radioisotope in the final synthetic step. nih.gov The scaffold of this compound could be similarly employed to create new PET tracers targeting other neurological or oncological markers.

| Potential Application Area | Rationale and Research Direction | Key Functional Group | Reference |

|---|---|---|---|

| Oncology | Design of novel kinase inhibitors (e.g., for JAK2, MALT1) or anticancer agents by functionalizing the pyridine core. | Nitro group (for conversion to amine), Bromo group (for coupling) | nih.gov |

| Neuroscience | Development of inhibitors for enzymes like GSK3, or as precursors for PET tracers for neurodegenerative diseases (e.g., Alzheimer's). | Nitro group (for radioisotope substitution), Bromo group | nih.gov |

| Infectious Diseases | Exploration as a scaffold for antibacterial or antimalarial compounds, building on known activity of other nitropyridine derivatives. | Nitro group | nih.gov |

| Diagnostic Imaging | Use as a precursor for 18F or 11C-labeled PET tracers for oncology and neurology, by replacing the nitro or another suitable group. | Nitro group, Bromo group | nih.gov |

Furthermore, the field of bioactive molecules derived from nitropyridines is expected to remain highly relevant. nih.gov The functional groups on this compound provide multiple points for diversification, allowing for the synthesis of libraries of compounds to be screened against a wide range of biological targets, from bacterial enzymes to human protein kinases. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

The synergy between combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery. nih.govsemanticscholar.org HTS allows for the rapid testing of hundreds of thousands of compounds against a biological target, making it possible to quickly identify "hits" from large chemical libraries. bmglabtech.comyoutube.com The compound this compound is an ideal starting scaffold for combinatorial synthesis due to its multiple, orthogonally reactive sites.

A combinatorial library based on this scaffold could be generated as follows:

Scaffold Preparation: Synthesize the core this compound molecule.

Diversification Step 1 (e.g., Suzuki Coupling): The bromine atom at the 5-position is well-suited for transition metal-catalyzed cross-coupling reactions. A diverse range of aryl or heteroaryl boronic acids can be coupled at this position to introduce molecular complexity.

Diversification Step 2 (e.g., Nitro Reduction and Amide Coupling): The nitro group at the 4-position can be selectively reduced to an amine. This amine can then be acylated with a wide variety of carboxylic acids to create a large library of amide derivatives.

This two-step diversification strategy can quickly generate a large and structurally diverse library of novel compounds. This library can then be subjected to HTS to identify molecules that modulate the activity of a specific target. bmglabtech.com HTS platforms, which leverage robotics, microplate readers, and automated data analysis, can efficiently screen these libraries to find initial leads for drug development programs. bmglabtech.comyoutube.com The primary goal of this integration is not to find a perfect drug immediately, but to identify promising starting points ("leads") that can then be further optimized through more focused medicinal chemistry efforts. bmglabtech.com The versatility of the this compound core makes it a valuable building block for feeding the HTS-driven drug discovery pipeline. researchgate.net

常见问题

Q. What are the key physicochemical properties of 5-bromo-2-methoxy-4-nitropyridine, and how do they influence experimental handling?

Methodological Answer: The compound’s physicochemical properties dictate its stability and reactivity. Based on structurally similar brominated nitropyridines (e.g., 2-bromo-5-nitropyridine), key properties include:

- Molecular Weight : ~232.03 g/mol (estimated from C₆H₄BrN₂O₃).

- Melting Point : Likely between 140–160°C, inferred from analogs like 5-bromo-2-nitropyridine (mp: 148–150°C) .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water due to nitro and bromo substituents .

Q. Experimental Handling Tips :

- Store at 2–8°C in airtight containers to prevent decomposition.

- Use inert atmospheres (N₂/Ar) during reactions to avoid nitro-group reduction.

Q. What are reliable synthetic routes for this compound?

Methodological Answer : A plausible route involves sequential functionalization of pyridine:

Methoxy Introduction : React 2-hydroxy-4-nitropyridine with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C).

Bromination : Use N-bromosuccinimide (NBS) in CCl₄ at 80°C to introduce bromine at position 5 .

Key Validation Steps :

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3).

- Purify via column chromatography (silica gel, gradient elution) and confirm structure via ¹H/¹³C NMR .

Q. How can researchers characterize the purity of this compound?

Methodological Answer : Use a multi-technique approach:

- HPLC : C18 column, mobile phase = methanol:water (70:30), retention time consistency.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br/O percentages.

- Spectroscopy :

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺.

Advanced Research Questions

Q. How do electronic effects of substituents (bromo, methoxy, nitro) influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer : The substituents create distinct electronic environments:

- Nitro Group : Strong electron-withdrawing meta-director activates position 4 for SNAr.

- Methoxy Group : Electron-donating para/ortho-director competes, but nitro dominates regioselectivity.

- Bromo : Moderately deactivating but can participate in cross-coupling (e.g., Suzuki) post-SNAr .

Q. Experimental Design :

- Test SNAr with amines (e.g., morpholine) in DMF at 100°C.

- Monitor substituent effects via Hammett plots or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) .

Q. How can researchers resolve contradictory data on reaction yields when using this compound in palladium-catalyzed couplings?

Methodological Answer : Yield discrepancies often arise from:

- Catalyst Poisoning : Trace moisture or oxygen degrades Pd(0). Use rigorous degassing (freeze-pump-thaw cycles).

- Steric Hindrance : Methoxy and nitro groups may block Pd coordination. Test bulky ligands (e.g., XPhos) .

Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low Suzuki coupling yield | Switch to Pd(OAc)₂/XPhos in THF | |

| Unwanted by-products | Optimize temperature (80–100°C) |

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity.

- QSAR Models : Train models on brominated nitropyridine datasets to predict cytotoxicity or enzyme inhibition .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) .

Q. How does the crystal packing of this compound affect its solid-state reactivity?

Methodological Answer :

- X-ray Crystallography : Resolve structure to identify intermolecular interactions (e.g., Br···O nitro contacts).

- Thermal Analysis : DSC/TGA reveals stability up to decomposition temperature (~200°C inferred from analogs) .

- Reactivity Insight : Tight packing may slow solid-state reactions; grind with KBr to enhance surface area .

Data Contradiction Analysis Example :

If melting points vary across studies (e.g., 140°C vs. 160°C), possible causes include:

Polymorphism : Recrystallize from different solvents (ethanol vs. acetone).

Impurities : Reanalyze via DSC to detect eutectic mixtures.

Method Variability : Standardize heating rates (e.g., 10°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。